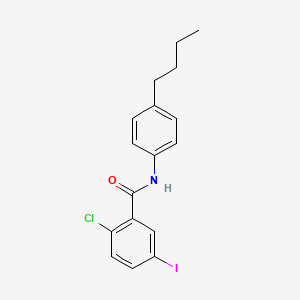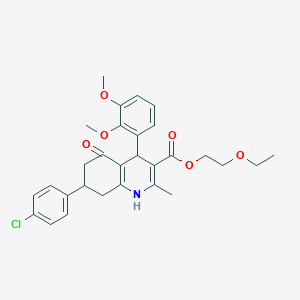
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It is a synthetic compound that has been used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It is also believed to work by inhibiting the activity of COX-2, which is an enzyme that is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. Additionally, it has been shown to have an anti-tumor effect in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential as a therapeutic agent, which makes it a promising compound for further research.
One limitation of using 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is that its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well studied, which makes it difficult to determine its safety for human use.
Direcciones Futuras
There are several future directions for the use of 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One direction is to further study its potential as a selective COX-2 inhibitor. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it could be studied for its potential as an anti-tumor agent in vivo. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion
In conclusion, 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, antipyretic, and neuroprotective effects in animal models. It has also been shown to have an anti-tumor effect in various cancer cell lines. However, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a multistep process that involves the reaction of ethyl acetoacetate, benzoyl chloride, and 3-methoxyaniline in the presence of a base to form the intermediate 3-ethyl-1-(3-methoxyphenyl)-2-(phenylcarbonyl)hydrazine. This intermediate is then treated with hydrazine hydrate to form the final product, 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential as a selective COX-2 inhibitor. Additionally, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-16-13-19(23,15-10-7-11-17(12-15)24-2)21(20-16)18(22)14-8-5-4-6-9-14/h4-12,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUHTTOEFKOQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)

![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)